
(4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone, also known as MPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPPM belongs to the class of piperazine derivatives and has shown promising results in various studies related to neurological disorders.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
This compound and its related derivatives play a crucial role in organic synthesis, offering pathways to novel chemical structures. For example, the use of ceric ammonium nitrate for the synthesis of xanthones and related products demonstrates the versatility of methanone derivatives in facilitating novel transformations in organic chemistry (Johnson et al., 2010). Similarly, the study on novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives highlights their potential in developing new antifungal agents, showcasing the compound's importance in synthesizing bioactive molecules with promising effects on antifungal activity (Lv et al., 2013).
Antimicrobial Activity
The antimicrobial properties of derivatives of (4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone have been explored, with studies indicating that certain derivatives exhibit significant activity against bacteria and fungi. This is particularly important for the development of new antimicrobial agents in response to the rising challenge of drug-resistant pathogens (Patel et al., 2011).
Eigenschaften
IUPAC Name |
(4-methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-8-19-9-11-20(12-10-19)18(21)16-7-6-15(22-3)14-17(16)23-13-5-2/h1,5-7,14H,2,8-13H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTOULANUFPKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)CC#C)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

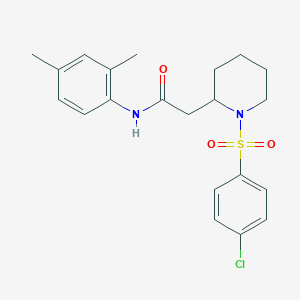
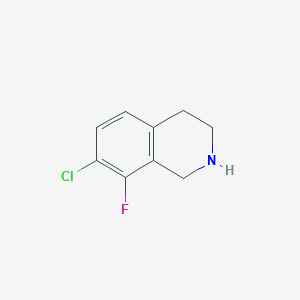
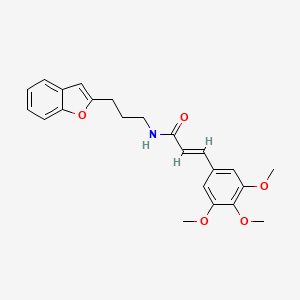


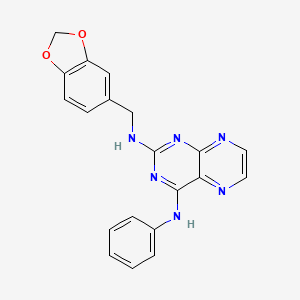
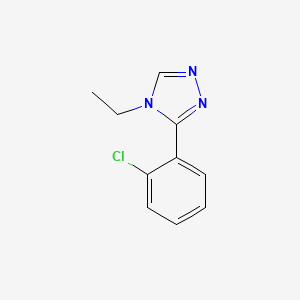
![(E)-2-(3-(thiophen-2-yl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2714094.png)
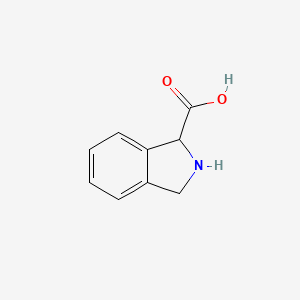
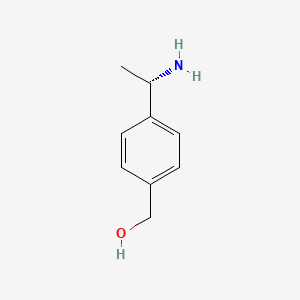
![Ethyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2714103.png)

![2-[(Methoxyacetyl)amino]benzoic acid](/img/structure/B2714105.png)
![1-(4-Methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2714106.png)